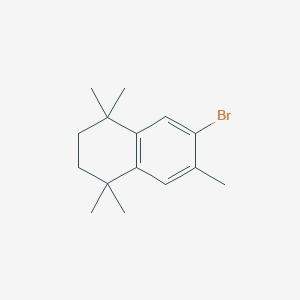

6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-bromo-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Br/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNHBALCPUEXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434624 | |

| Record name | 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119999-22-3 | |

| Record name | 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is limited in publicly accessible literature. The following guide has been compiled using available data for the target compound, its close structural analogs, and the parent tetralin scaffold to provide a comprehensive overview of its expected properties and potential applications.

Introduction

This compound is a substituted tetralin derivative. The tetralin (1,2,3,4-tetrahydronaphthalene) core is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclohexane ring. This structural motif is found in a variety of biologically active compounds. The addition of a bromine atom and multiple methyl groups to the tetralin scaffold is expected to significantly influence its physicochemical and biological properties, such as lipophilicity and metabolic stability.

Compounds of this class, particularly brominated tetramethyl-tetrahydronaphthalene derivatives, have been investigated for their utility as building blocks in the synthesis of synthetic retinoid derivatives, which play a role in inducing stem cell differentiation[1]. This suggests potential applications in regenerative medicine and oncology.

Physicochemical Properties

The properties of this compound and its related analogs are summarized below. The data for the target compound are primarily computed, while experimental data are available for some of its precursors and related structures.

| Property | This compound | 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene |

| CAS Number | 119999-22-3[2][3] | 27452-17-1[1][4][5] | 6683-48-3[6] | 6683-46-1[7][8] |

| Molecular Formula | C₁₅H₂₁Br[2][3] | C₁₄H₁₉Br[4][5] | C₁₅H₂₂[6] | C₁₄H₂₀[7] |

| Molecular Weight | 281.23 g/mol [2][3] | 267.2 g/mol [4][5] | 202.33 g/mol [6] | 188.31 g/mol [7] |

| Physical Form | Not specified | Colorless liquid[4] | Not specified | Colorless oil[8] / Liquid |

| Melting Point | Not specified | 34 °C[5] | Not specified | 115–120°C[7] |

| Boiling Point | Not specified | 110-115°C[5] | Not specified | Not specified |

| Density | Not specified | 1.165±0.06 g/cm³ (Predicted)[5] | Not specified | Not specified |

| Solubility in Water | Not specified | Insoluble[5] | Not specified | <0.1 mg/L at 25°C[7] |

| logP (Computed) | 6.1[2] | 5.7[4] | 5.4[6] | 4.8[7] |

Synthesis and Experimental Protocols

While a specific protocol for this compound is not detailed in the searched literature, a plausible synthetic route can be inferred from the synthesis of the closely related compound, 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The general approach involves the Friedel-Crafts alkylation to form the tetralin core, followed by electrophilic aromatic substitution (bromination).

Synthesis of the Tetralin Core (e.g., 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene)

This procedure describes the synthesis of the parent tetralin structure, which can be subsequently brominated.

-

Reaction: Friedel-Crafts alkylation of benzene with 2,5-dichloro-2,5-dimethylhexane.

-

Protocol:

-

Dissolve 2,5-dichloro-2,5-dimethylhexane (1.0 eq.) in dry benzene (used as both solvent and reactant).

-

Add anhydrous aluminum trichloride (AlCl₃, 0.1 eq.) to the solution.

-

Stir the reaction mixture under reflux conditions for 16 hours.

-

After completion, quench the reaction with 3M hydrochloric acid.

-

Extract the product with hexane.

-

Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution in vacuum.

-

Purify the crude product by fast column chromatography using 100% hexane as the eluent to yield 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene as a colorless oil.[8]

-

Bromination of the Tetralin Core (e.g., Synthesis of 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene)

This protocol details the bromination of a tetramethyl-tetralin, which is analogous to the synthesis of the target compound.

-

Reaction: Electrophilic bromination of a pre-formed tetralin.

-

Protocol:

-

Cool a reactor to 0 °C under a nitrogen atmosphere.

-

Slowly add a mixture containing 2,5-dichloro-2,5-dimethylhexane and aluminum bromobenzenesulfonate to the reactor (Note: The source appears to describe a one-pot synthesis from the alkylating agent, which is atypical. A more standard approach would be to brominate the pre-synthesized tetralin).

-

Continue stirring the reaction mixture for approximately 20 minutes after the addition is complete.

-

Extract the mixture with a 1:1 (v/v) solution of ether and hexane.

-

Wash the organic layer sequentially with ice water, 10% hydrochloric acid, and brine.

-

Separate the organic layer and remove the solvent by concentration under reduced pressure.

-

Dry the residue with magnesium sulfate.

-

Purify the final product, 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, by crystallization from methanol.[1]

-

Caption: Inferred synthetic workflow for the target compound.

Spectroscopic Data (Reference)

No specific spectroscopic data is available for this compound. However, the data for the parent compound, 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene , provides a useful reference.

| Spectroscopy Type | Data for 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene[7][8] |

| ¹H NMR (CDCl₃) | δ 1.33 (s, 12H, methyl groups), 1.74 (s, 4H, methylene groups), 7.16-7.19 (m, 2H, aromatic protons), 7.34-7.36 (m, 2H, aromatic protons) |

| ¹³C NMR (CDCl₃) | δ 31.9, 34.2, 35.1 (aliphatic carbons), 125.5, 126.5, 144.8 (aromatic carbons) |

| IR Spectroscopy | 2950–2850 cm⁻¹ (C–H stretch), 1600–1450 cm⁻¹ (aromatic C=C stretch) |

| Mass Spec (GC-MS) | Molecular ion peak at m/z 188.3. Fragmentation includes loss of methyl groups (m/z 173.3) |

For the target compound, one would expect to see shifts in the aromatic proton and carbon signals due to the electronic effects of the bromine atom and an additional methyl group. The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with the molecular ion peak being approximately 280/282 g/mol .

Biological Activity and Potential Applications

The primary noted application for a close analog, 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, is in the synthesis of synthetic retinoid derivatives used to induce stem cell differentiation[1]. Retinoids are a class of compounds related to vitamin A that play critical roles in vision, cell growth, and differentiation. Synthetic retinoids are developed to target specific nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).

Upon binding, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to changes in cell behavior, including differentiation.

Caption: Generalized signaling pathway for retinoid-induced differentiation.

Safety and Hazards

Hazard information for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2]. The related compound, 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene, is listed as harmful if swallowed, harmful in contact with skin, and harmful if inhaled[6].

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area or fume hood. It should be stored in a cool, dry place away from incompatible substances[5].

References

- 1. 6-BROMO-1,1,4,4-TETRAMETHYL-1,2,3,4-TETRAHYDRONAPHTHALENE | 27452-17-1 [chemicalbook.com]

- 2. This compound | C15H21Br | CID 10039346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene [acrospharmatech.com]

- 6. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | C15H22 | CID 81187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | 6683-46-1 | Benchchem [benchchem.com]

- 8. 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | 6683-46-1 [chemicalbook.com]

An In-depth Technical Guide to 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

CAS Number: 119999-22-3

This technical guide provides a comprehensive overview of 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene, a key intermediate in the synthesis of bexarotene and its analogs. Bexarotene is a retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and its role in the development of therapeutic agents.

Physicochemical Properties

This compound is a solid organic compound. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₁Br | [3][4] |

| Molecular Weight | 281.24 g/mol | [4] |

| CAS Number | 119999-22-3 | [3][4] |

| Appearance | Solid | [5] |

| Melting Point | 92-95 °C | |

| Boiling Point | 308.407 °C at 760 mmHg | |

| Density | 1.145 g/cm³ | |

| InChI Key | ONNHBALCPUEXBT-UHFFFAOYSA-N | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route can be inferred from the synthesis of its unbrominated precursor and general bromination techniques for similar tetralin structures. The synthesis likely involves two main stages: the formation of the 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene core, followed by aromatic bromination.

Step 1: Synthesis of 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene (Precursor)

A general method for the synthesis of polysubstituted tetralins involves the condensation of a substituted benzene with a suitable dihaloalkane in the presence of a Lewis acid catalyst. For the precursor, this would involve the reaction of toluene with 2,5-dichloro-2,5-dimethylhexane.

Experimental Protocol (Hypothetical):

-

A mixture of toluene and a Lewis acid catalyst (e.g., aluminum chloride) is cooled to 0-5 °C.

-

A solution of 2,5-dichloro-2,5-dimethylhexane in toluene is added dropwise to the cooled mixture with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or chromatography to yield 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene.

Step 2: Bromination of 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

The precursor is then brominated to introduce a bromine atom onto the aromatic ring, yielding the target compound.

Experimental Protocol (Hypothetical):

-

1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is dissolved in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

A solution of bromine in the same solvent is added dropwise to the reaction mixture at a controlled temperature, typically with protection from light.

-

The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

-

The reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by recrystallization or column chromatography to afford this compound.

Spectroscopic Data

While specific, publicly available spectra are limited, data for this compound is available through specialized chemical databases. The expected spectral characteristics are outlined below.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons, aliphatic protons of the tetralin ring, and multiple methyl groups. The integration and splitting patterns would confirm the substitution pattern. |

| ¹³C NMR | Resonances for aromatic carbons (some shifted due to the bromine substituent), aliphatic carbons, and methyl carbons. |

| IR Spectroscopy | Absorption bands characteristic of C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Application in Drug Development

This compound is a crucial building block for the synthesis of bexarotene and its analogs.[1][2] Bexarotene is a selective agonist for the Retinoid X Receptor (RXR), a type of nuclear receptor that is involved in the regulation of gene expression.

Role as a Synthetic Intermediate

The bromo-tetralin moiety of this compound serves as a handle for further chemical modifications, typically through cross-coupling reactions, to introduce the rest of the bexarotene structure. The general synthetic workflow is depicted below.

Signaling Pathway of the Downstream Product (Bexarotene)

Bexarotene, the final product synthesized from this intermediate, exerts its therapeutic effects by activating the Retinoid X Receptor (RXR). RXR can form heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), the Vitamin D Receptor (VDR), and the Thyroid Hormone Receptor (TR). These heterodimers bind to specific DNA sequences called response elements in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression affects cellular processes such as differentiation, proliferation, and apoptosis.

Safety Information

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[6]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate, primarily utilized in the preparation of the RXR agonist bexarotene and related compounds. While detailed experimental and biological data for the compound itself are not extensively published, its importance in medicinal chemistry and drug development is well-established through its role as a precursor to therapeutically active molecules. Further research into the direct biological effects of this compound and the development of optimized synthetic routes could be of interest to the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | C14H19Br | CID 226685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydro-naphthalene [oakwoodchemical.com]

- 5. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene [acrospharmatech.com]

- 6. This compound | C15H21Br | CID 10039346 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is a substituted aromatic hydrocarbon of significant interest in the field of medicinal chemistry and drug discovery. Its primary utility lies in its role as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its proposed synthesis, and its application in the development of targeted protein degraders.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁Br | [1] |

| Molecular Weight | 281.23 g/mol | [1] |

| CAS Number | 119999-22-3 | [1] |

| Appearance | Solid | |

| Melting Point | 92-95 °C | |

| Boiling Point | 308.407 °C at 760 mmHg | |

| Density | 1.145 g/cm³ | |

| Purity | ≥98% | [2] |

| Storage Temperature | 2-8 °C |

Spectroscopic Data (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons will appear as singlets in the downfield region. The methyl groups attached to the aromatic ring and the gem-dimethyl groups on the saturated ring will also produce characteristic singlet signals. The methylene protons of the tetrahydronaphthalene ring system will likely appear as multiplets.

13C NMR Spectroscopy

The 13C NMR spectrum will exhibit signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced. Separate signals are expected for the quaternary carbons and the various methyl and methylene carbons in the aliphatic portion of the molecule.

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of 79Br and 81Br. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the aliphatic ring.

Proposed Synthesis

Proposed Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene

-

Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser is charged with toluene and a Lewis acid catalyst (e.g., aluminum chloride). The mixture is cooled to 0-5 °C.

-

Addition of Alkylating Agent: A solution of 2,5-dichloro-2,5-dimethylhexane in toluene is added dropwise to the cooled reaction mixture while maintaining the temperature.

-

Reaction: The reaction is stirred at a controlled temperature until the evolution of HCl gas ceases.

-

Workup: The reaction is quenched with ice-water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene.

Step 2: Bromination of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene

-

Reaction Setup: The pentamethyl-tetrahydronaphthalene intermediate is dissolved in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) in a reaction vessel protected from light.

-

Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the reaction mixture at room temperature.

-

Reaction: The reaction is stirred until the bromine color persists, indicating the completion of the reaction.

-

Workup: The reaction mixture is washed with a solution of sodium thiosulfate to remove excess bromine, followed by washing with water and brine. The organic layer is dried and the solvent is removed.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.

Application in Targeted Protein Degradation: PROTACs

The primary application of this compound is as a hydrophobic, aromatic building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4]

The PROTAC Mechanism of Action

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the PROTAC, the target POI, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following workflow outlines the key steps in developing a PROTAC using a building block such as this compound. This building block would typically be functionalized to serve as a part of the linker or as a scaffold to which the POI-binding ligand and the E3 ligase ligand are attached. The bromo-functionality allows for coupling reactions, such as Suzuki or Sonogashira cross-couplings, to append other components of the PROTAC molecule.

Caption: General experimental workflow for PROTAC development.

Detailed Experimental Protocol: PROTAC Synthesis via Suzuki Coupling

This protocol provides a representative example of how a bromo-aromatic building block could be used in PROTAC synthesis.

Objective: To couple a boronic acid-functionalized linker to the this compound core.

Materials:

-

This compound

-

Linker-boronic acid or pinacol ester derivative

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the linker-boronic acid derivative (1.2 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the anhydrous solvent mixture, followed by the palladium catalyst (0.05-0.1 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the coupled product. This intermediate can then be further functionalized to complete the PROTAC synthesis.

Conclusion

This compound is a valuable chemical entity for the synthesis of complex molecules in drug discovery. Its well-defined structure and reactive bromine handle make it an ideal starting point for the construction of PROTACs. The information provided in this guide serves as a foundational resource for researchers aiming to leverage this building block in the development of novel therapeutics for targeted protein degradation. Further experimental validation of the proposed synthesis and detailed spectroscopic analysis will be beneficial for its broader application.

References

Structure Elucidation of 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation of 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene. Due to the limited availability of specific experimental data in the public domain, this document outlines the expected spectroscopic characteristics and provides generalized experimental protocols based on standard organic chemistry techniques. The logical workflow for confirming the molecular structure is presented, including key spectroscopic techniques and data interpretation strategies.

Introduction

This compound is a substituted tetralin derivative. The structural confirmation of such a molecule is paramount for its application in research and development, particularly in fields like medicinal chemistry and materials science where precise molecular architecture dictates function. This guide details the necessary steps for its complete structural characterization.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₅H₂₁Br[1]

-

Molecular Weight: 281.23 g/mol [1]

-

CAS Number: 119999-22-3[1]

Proposed Experimental Workflow for Structure Elucidation

The structural confirmation of this compound would logically proceed through the following stages:

Caption: Logical workflow for the synthesis and structural elucidation.

Synthesis and Purification (Hypothetical Protocol)

Reaction Scheme (Illustrative):

-

Reactants: A brominated aromatic compound and an appropriate alkylating agent.

-

Catalyst: A Lewis acid such as AlCl₃.

-

Solvent: A non-polar organic solvent like dichloromethane or carbon disulfide.

-

Purification: The crude product would likely be purified using column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

Spectroscopic Data (Expected Values)

The following tables summarize the expected spectroscopic data for this compound based on its structure and general principles of spectroscopy.

Table 1: Expected ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 | s | 1H | Aromatic H (C5-H) |

| ~ 7.0 | s | 1H | Aromatic H (C8-H) |

| ~ 2.3 | s | 3H | Ar-CH₃ (C7-CH₃) |

| ~ 1.6 | t | 4H | -CH₂-CH₂- (C2-H₂, C3-H₂) |

| ~ 1.2 | s | 12H | gem-dimethyl (C1-(CH₃)₂, C4-(CH₃)₂) |

Table 2: Expected ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145-140 | Aromatic C (quaternary) |

| ~ 135-130 | Aromatic C (quaternary) |

| ~ 130-125 | Aromatic CH |

| ~ 120-115 | Aromatic C-Br |

| ~ 35-30 | Aliphatic C (quaternary) |

| ~ 35-30 | Aliphatic -CH₂- |

| ~ 25-20 | Aliphatic -CH₃ |

| ~ 20-15 | Aromatic -CH₃ |

Table 3: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 280/282 | Molecular ion peak (M⁺, M⁺+2) due to bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 265/267 | [M - CH₃]⁺ |

| 184 | Loss of bromine and further fragmentation |

Table 4: Expected IR and UV-Vis Data

| Technique | Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) | Functional Group / Transition |

| IR | ~ 3050-3000 | Aromatic C-H stretch |

| ~ 2960-2850 | Aliphatic C-H stretch | |

| ~ 1600, 1480 | Aromatic C=C stretch | |

| ~ 600-500 | C-Br stretch | |

| UV-Vis | ~ 220-230 | π → π* transition |

| ~ 270-280 | π → π* transition (less intense) |

Detailed Methodologies (General Protocols)

The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: 5-10 mg of the purified compound dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Experiments:

-

¹H NMR: Standard proton experiment to determine chemical shifts, multiplicities, and integrations.

-

¹³C NMR: Proton-decoupled carbon experiment to identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations for unambiguous assignment of all signals.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Direct infusion or via gas chromatography (GC-MS).

-

Analysis: Acquisition of the mass spectrum to determine the molecular weight and fragmentation pattern. The isotopic pattern of bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) is a key diagnostic feature.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: As a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Analysis: Acquisition of the IR spectrum to identify characteristic functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

-

Analysis: Measurement of the absorbance from approximately 200 to 400 nm to identify electronic transitions characteristic of the aromatic chromophore.

Data Interpretation and Structure Confirmation

The final structure is confirmed by integrating all spectroscopic data.

Caption: Integration of spectroscopic data for structure confirmation.

-

MS provides the molecular formula (C₁₅H₂₁Br).

-

IR confirms the presence of aromatic and aliphatic C-H bonds and the aromatic ring.

-

¹H and ¹³C NMR provide the chemical environment and number of each type of proton and carbon.

-

2D NMR experiments definitively establish the connectivity between atoms, confirming the substitution pattern on the tetralin core.

Conclusion

The structural elucidation of this compound requires a systematic application of modern spectroscopic techniques. While specific experimental data for this compound is not widely published, this guide provides the necessary theoretical framework and generalized protocols for its unambiguous characterization. The combination of MS, NMR, IR, and UV-Vis spectroscopy, coupled with rigorous data interpretation, is essential for confirming the precise molecular structure, a critical step for its potential applications in scientific research and development.

References

An In-depth Technical Guide on the Spectral Analysis of 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene, a molecule of interest in synthetic and medicinal chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. While specific experimental data for this exact compound is not publicly available in peer-reviewed literature, this guide presents predicted and typical data based on the analysis of structurally similar compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₂₁Br

-

Molecular Weight: 281.23 g/mol

-

CAS Number: 119999-22-3

Predicted Spectral Data

The following tables summarize the predicted and expected spectral data for this compound. This data is compiled from spectral databases and analysis of analogous structures.

¹H NMR (Proton NMR) Spectral Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | s | 1H | Ar-H |

| ~7.15 | s | 1H | Ar-H |

| ~2.35 | s | 3H | Ar-CH₃ |

| ~1.65 | s | 4H | -CH₂-CH₂- |

| ~1.28 | s | 6H | C(CH₃)₂ |

| ~1.26 | s | 6H | C(CH₃)₂ |

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | Ar-C |

| ~142.5 | Ar-C |

| ~135.0 | Ar-C |

| ~131.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~120.0 | Ar-C-Br |

| ~34.5 | C(CH₃)₂ |

| ~34.0 | C(CH₃)₂ |

| ~33.5 | -CH₂-CH₂- |

| ~31.5 | C(CH₃)₂ |

| ~20.5 | Ar-CH₃ |

IR (Infrared) Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H (aliphatic) stretch |

| ~1600, 1480 | Medium-Strong | C=C (aromatic) stretch |

| ~1380, 1365 | Medium | C-H (gem-dimethyl) bend |

| ~1050 | Medium | C-Br stretch |

| ~880-820 | Strong | C-H (aromatic) out-of-plane bend |

MS (Mass Spectrometry) Data (Predicted)

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 282 | ~98 | [M+2]⁺ (with ⁸¹Br) |

| 280 | 100 | [M]⁺ (with ⁷⁹Br) |

| 267 | ~50 | [M - CH₃]⁺ (with ⁸¹Br) |

| 265 | ~50 | [M - CH₃]⁺ (with ⁷⁹Br) |

| 201 | ~30 | [M - Br]⁺ |

| 185 | ~40 | [M - Br - CH₃]⁺ |

| 57 | ~60 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition:

-

Introduce the sample into the ion source.

-

Use a standard electron energy of 70 eV.

-

Acquire the spectrum over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

-

Experimental Workflow and Characterization

The synthesis of this compound would likely follow a multi-step process involving the formation of the tetrahydronaphthalene core followed by bromination. The characterization of the final product is crucial to confirm its identity and purity.

Navigating the Bioactivity of Brominated Tetralin Derivatives: A Technical Guide

An Important Note on Scope: While this guide addresses the biological activity of brominated tetralin derivatives, it is important to note that publicly available research on pentamethyl-bromotetralin derivatives specifically is not available at this time. Therefore, this document focuses on the broader class of brominated tetralin compounds, for which there is a growing body of scientific literature. The principles and findings discussed herein may provide valuable insights for the prospective study of pentamethylated analogs.

The tetralin scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom to this scaffold, often in combination with other substituents, can significantly modulate the pharmacological properties of the resulting derivatives. This guide provides a technical overview of the reported biological activities of brominated tetralin derivatives, with a focus on their potential as anticancer and neuroactive agents.

Anticancer Activity of Brominated Tetralin Derivatives

A significant area of investigation for brominated tetralin derivatives is their potential as cytotoxic agents against various cancer cell lines. The presence and position of the bromine atom, along with other substitutions on the tetralin ring, play a crucial role in their antiproliferative efficacy.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of selected brominated tetralin and related derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazoline-Tetralin | 4-bromophenyl substituted | A549 (Lung Carcinoma) | Lower than cisplatin | [1] |

| Brominated Salphen | Tetra-brominated | PC-3 (Prostate Cancer) | 9.6 | [2][3] |

| LS 180 (Colon Adenocarcinoma) | 13.5 | [2][3] | ||

| Bromophenol-Indolinone | Various derivatives | A549, Bel7402, HepG2, HeLa, HCT116 | Potent activity reported | [4] |

| Brominated Quinolines | 5,7-dibromo-8-hydroxyquinoline | MDA-MB-231 (Breast Cancer) | Not specified, but highest cytotoxicity in study | [5] |

Neuroactive Properties of Brominated Tetralin Derivatives

Substituted aminotetralins, including brominated analogs, have been investigated for their ability to interact with neurotransmitter transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). This interaction suggests their potential for development as therapeutic agents for neurological and psychiatric disorders.

Modulation of Dopamine and Norepinephrine Transporters

Structure-activity relationship studies have shown that a bromine atom at the R6 position of the aminotetralin scaffold can enhance its inhibitory potency at the norepinephrine transporter. These compounds are evaluated for their ability to displace radiolabeled ligands that specifically bind to these transporters, providing a measure of their binding affinity (Ki).

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of brominated tetralin derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Materials:

-

96-well plates

-

Cultured mammalian cells

-

Test compound (brominated tetralin derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[7]

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[8]

-

Compound Treatment: Treat the cells with serial dilutions of the brominated tetralin derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Following incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[9]

-

Incubation: Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

Norepinephrine Transporter (NET) Binding Assay

This competitive radioligand binding assay measures the affinity of a test compound for the norepinephrine transporter.[10]

Principle: The assay quantifies the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]Nisoxetine) that specifically binds to NET expressed in cell membranes. The degree of displacement is proportional to the test compound's binding affinity.[10]

Materials:

-

Cell membranes from cells stably expressing human NET (hNET)[10]

-

Radioligand: [³H]Nisoxetine[10]

-

Test compound (brominated tetralin derivative)

-

Reference compound (e.g., Desipramine)[10]

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)[10]

-

Glass fiber filter mats and a cell harvester[10]

-

Liquid scintillation counter[10]

Procedure:

-

Membrane Preparation: Prepare cell membranes from hNET-expressing cells through homogenization and centrifugation.[11]

-

Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding (in the presence of a high concentration of a known NET inhibitor like desipramine), and binding in the presence of various concentrations of the test compound.[10]

-

Incubation: Add the cell membrane preparation, the radioligand, and the respective compounds to the wells and incubate to reach equilibrium.[10]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.[10]

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[10]

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[10]

-

Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[12]

Visualizing Methodologies and Relationships

Diagrams created using Graphviz can effectively illustrate experimental workflows and conceptual relationships.

References

- 1. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. clyte.tech [clyte.tech]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter [frontiersin.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

This technical guide provides a comprehensive overview of 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene, a key chemical intermediate in the synthesis of the selective retinoic acid receptor gamma (RARγ) agonist, Palovarotene. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Discovery and History

The discovery and history of this compound are intrinsically linked to the development of Palovarotene (formerly known as R-667). Palovarotene is a therapeutic agent investigated for its role in treating heterotopic ossification and fibrodysplasia ossificans progressiva (FOP). The bromo-tetrahydronaphthalene moiety serves as a crucial building block in the multi-step synthesis of Palovarotene.

Initially developed by Roche Pharmaceuticals, Palovarotene was explored for the treatment of chronic obstructive pulmonary disease (COPD). Subsequently, its potential as a highly selective RARγ agonist led to its investigation for rare bone diseases. The journey of Palovarotene from a COPD candidate to a potential treatment for FOP has established the importance of its synthetic precursors, including this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases.

| Property | Value | Source |

| CAS Number | 119999-22-3 | PubChem |

| Molecular Formula | C₁₅H₂₁Br | PubChem |

| Molecular Weight | 281.23 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Appearance | Solid | Ambeed |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Ambeed |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. A summary of available spectral information is provided below.

| Spectrum Type | Data Availability | Source |

| ¹H NMR | Available | ChemicalBook |

| ¹³C NMR | Available | ChemicalBook |

| Mass Spectrometry | Available | ChemicalBook |

| Infrared (IR) | Available | ChemicalBook |

Experimental Protocols

Synthesis of this compound

The following experimental protocol is based on the general procedures outlined in patents for the synthesis of Palovarotene.

Materials:

-

1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene in DMF, add N-Bromosuccinimide (NBS) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Role in Signaling Pathways

This compound is a precursor to Palovarotene, a selective RARγ agonist. Palovarotene's mechanism of action involves the modulation of key signaling pathways implicated in bone formation, specifically the Bone Morphogenetic Protein (BMP)/SMAD pathway and the Nuclear Factor kappa-B (NF-κB) pathway.

Inhibition of the BMP/SMAD Signaling Pathway

The BMP signaling pathway is crucial for bone and cartilage formation. In diseases like FOP, this pathway is overactive. Palovarotene, through its activation of RARγ, is understood to inhibit the BMP signaling cascade.

Caption: Palovarotene inhibits the BMP/SMAD signaling pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, which can contribute to heterotopic ossification. Palovarotene has been shown to inhibit this pathway, further contributing to its therapeutic potential.

Caption: Palovarotene's inhibitory effect on the NF-κB pathway.

Conclusion

This compound is a vital chemical intermediate whose significance is derived from its role in the synthesis of the promising therapeutic agent, Palovarotene. Understanding its synthesis, properties, and the biological pathways it indirectly influences through its derivative is crucial for the ongoing research and development in the field of rare bone diseases. This guide provides a foundational resource for scientists and researchers working in this area.

Substituted Tetrahydronaphthalenes: A Comprehensive Review for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthalene scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and amenability to substitution have made it a versatile template for the design of ligands targeting a wide range of biological targets. This review provides a comprehensive overview of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of substituted tetrahydronaphthalenes, with a focus on their potential as therapeutic agents.

Synthesis of Substituted Tetrahydronaphthalenes

The construction of the tetrahydronaphthalene core and the introduction of various substituents have been achieved through a variety of synthetic strategies. A notable and efficient method is the iron(III)-catalyzed synthesis from aryl ketone precursors. This approach offers operational simplicity and avoids the need for traditional [4+2]-cycloaddition reactions.[1][2][3][4][5][6]

Iron-Catalyzed Synthesis of Functionalized Tetrahydronaphthalenes

This method utilizes the divergent reactivity of aryl ketone precursors under Lewis acid catalysis to produce functionalized tetrahydronaphthalenes in high yields.[1][2][3][4][5][6] Mechanistic studies have identified 3,4-dihydro-2H-pyrans as key intermediates that undergo an iron(III)-catalyzed Friedel-Crafts alkylation to yield the final tetrahydronaphthalene products.[1][2][3][4][5][6]

Experimental Protocol: General Procedure for Iron-Catalyzed Synthesis of Tetrahydronaphthalenes [3][4][5][6]

-

To a solution of the aryl ketone precursor in a suitable solvent (e.g., dichloroethane), add a catalytic amount of iron(III) chloride (FeCl3).

-

Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically 8 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted tetrahydronaphthalene.

References

- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iron-Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates [organic-chemistry.org]

- 4. Iron-Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Elucidation of 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies, alongside available experimental data, for the synthetic retinoid 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene. As an analog of Bexarotene, a potent Retinoid X Receptor (RXR) agonist, this compound is of significant interest in the field of drug discovery, particularly for cancer therapeutics. This document summarizes its physicochemical properties, outlines relevant computational methodologies, and details known experimental protocols. It is intended to serve as a foundational resource for researchers engaged in the study of RXR modulators and the development of novel therapeutic agents.

Introduction

This compound is a synthetic organic compound with the chemical formula C15H21Br.[1] It belongs to the class of tetrahydronaphthalene derivatives, a scaffold that is common to a number of biologically active molecules. Its structural similarity to Bexarotene, an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL), positions it as a compound of interest for the modulation of Retinoid X Receptors (RXRs).[2][3][4] RXRs are nuclear receptors that play a crucial role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis.[2] The development of novel RXR ligands is a key area of research for new cancer therapies with potentially improved efficacy and reduced side effects.[2][3][4]

This guide will delve into the theoretical and computational approaches that can be employed to characterize this compound, drawing parallels from studies on Bexarotene and its analogs. Furthermore, it will present the available experimental data and protocols related to its synthesis and characterization.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C15H21Br | PubChem[1] |

| Molecular Weight | 281.23 g/mol | PubChem[1] |

| IUPAC Name | 6-bromo-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene | PubChem[1] |

| CAS Number | 119999-22-3 | PubChem[1] |

| XLogP3-AA (LogP) | 6.1 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 0 | PubChem[1] |

Theoretical and Computational Studies

While specific deep theoretical and computational studies for this compound are not extensively available in the public domain, a robust understanding of its properties can be inferred from the wealth of research on its parent compound, Bexarotene, and other analogs. The following sections outline the key computational methodologies that are and can be applied to this molecule.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies with the ligand-binding domain (LBD) of the Retinoid X Receptor (RXR) are of primary importance.

Studies on Bexarotene have shown that it binds with high affinity to the RXR LBD.[5] Docking simulations, often performed with software like AutoDock Vina, can elucidate the binding mode and interactions of Bexarotene analogs within the receptor's binding pocket.[2] These simulations can predict key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.[5] For this compound, such studies would be invaluable in predicting its potential as an RXR agonist or antagonist.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of a molecule over time. Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex. For the this compound-RXR complex, MD simulations would allow for the analysis of conformational changes, the stability of key interactions, and the overall dynamics of the binding event. Such studies on Bexarotene have confirmed the stability of its interactions with all three isoforms of the RXR.[5]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are aimed at correlating the chemical structure of a series of compounds with their biological activity. For a series of tetrahydronaphthalene derivatives, including this compound, a QSAR model could be developed to predict their RXR modulatory activity. These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical relationship with the observed biological activity. While no specific QSAR study on this exact compound was found, QSAR modeling has been successfully applied to other series of tetrahydronaphthalene derivatives for various biological targets.[6]

Experimental Data and Protocols

Synthesis

A method for the synthesis of this compound has been described.[7] The protocol involves the reaction of 2,5-Dimethyl-2,5-hexanediol with concentrated HCl.[7]

Experimental Protocol: Synthesis of this compound [7]

-

Dissolve 2,5-Dimethyl-2,5-hexanediol (12, 2.0 g, 13.6 mmol) in concentrated HCl (20 mL).

-

Stir the solution at room temperature for 4 hours.

-

Further purification and characterization steps would follow, though they are not detailed in the available literature snippet.

Spectroscopic Data

| Spectroscopic Technique | Expected Information |

| ¹H NMR | Provides information on the number and environment of hydrogen atoms. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

Biological Context and Signaling

As a Bexarotene analog, this compound is expected to function as a modulator of the Retinoid X Receptor (RXR). RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[2] Upon ligand binding, the RXR undergoes a conformational change, leading to the recruitment of co-activator proteins and the initiation of target gene transcription. This signaling pathway is critical in various physiological processes and is a key target in cancer therapy.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General signaling pathway of RXR activation by a ligand agonist.

References

- 1. This compound | C15H21Br | CID 10039346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB) | MDPI [mdpi.com]

- 4. Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking, dynamics, and pharmacology studies on bexarotene as an agonist of ligand-activated transcription factors, retinoid X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. datapdf.com [datapdf.com]

- 8. 119999-22-3 | 6-Brom-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalin | this compound - Capot Chemisch [capotchem.com]

Potential Research Applications of 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene (CAS No. 119999-22-3) is a halogenated aromatic hydrocarbon with a growing profile in synthetic and medicinal chemistry. Its rigid, lipophilic scaffold combined with a reactive bromine handle makes it a versatile intermediate for the synthesis of complex organic molecules. This technical guide outlines the current and potential research applications of this compound, providing detailed experimental protocols and summarizing key data for laboratory use. The primary applications identified are its role as a key building block in the synthesis of novel therapeutic agents and as a critical reference standard in pharmaceutical quality control.

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁Br | PubChem |

| Molecular Weight | 281.23 g/mol | PubChem |

| CAS Number | 119999-22-3 | PubChem |

| IUPAC Name | 6-bromo-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene | PubChem |

| InChI Key | ONNHBALCPUEXBT-UHFFFAOYSA-N | PubChem |

| Hazard Statements | H315, H319, H335 | PubChem |

Table 1: Physicochemical Data for this compound

Research Application 1: Intermediate in Organic Synthesis

A significant application of this compound is its use as a key intermediate in the synthesis of more complex molecules, as demonstrated in U.S. Patent 6,452,032. The patent describes the use of this compound to synthesize a vinylthiophene derivative, which can be a precursor for various pharmacologically active molecules.

Experimental Protocol: Synthesis of (Z)-5-[2-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-(trimethylsilyl)vinyl]thiophene-2-ylmethyl Alcohol

The following protocol is adapted from the general procedure described in U.S. Patent 6,452,032.

Materials:

-

5-[(trimethylsilyl)ethynyl]thiophen-2-ylmethyl tert-butyldiphenylsilyl Ether (Compound 13 in the patent)

-

This compound (referred to as 2-bromo-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene in the patent)

-

Appropriate catalyst and reaction conditions as outlined in the patent's general procedure A (details not fully specified in the provided excerpt).

-

Solvents for reaction and purification (e.g., CDCl₃ for NMR).

Procedure:

-

Couple 5-[(trimethylsilyl)ethynyl]thiophen-2-ylmethyl tert-butyldiphenylsilyl Ether (0.75 g, 1.8 mmol) with this compound (0.45 g, 1.67 mmol) following the general coupling procedure outlined in the patent.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the crude product using column chromatography to yield the title compound.

-

Characterize the final product using spectroscopic methods. The patent provides the following ¹H NMR data: (300 MHz, CDCl₃) δ -0.2 (s, 9 H), 1.42 (s, 6 H), 1.43 (s, 6 H), 1.83 (s, 4 H), 2.34 (s, 3 H), 4.95 (s, 2 H), 6.97 (s, 1 H), 7.04 (s, 2 H), 7.19 (s, 1 H), 7.21 (s, 1 H).

Workflow Diagram

Caption: Synthetic workflow for the preparation of a vinylthiophene derivative.

Research Application 2: Building Block for Targeted Protein Degraders (PROTACs)

Chemical suppliers classify this compound as a building block for "Targeted Protein Degradation". This strongly suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The tetrahydronaphthalene moiety can serve as a hydrophobic and rigid scaffold for the ligand that binds to the protein of interest. The bromine atom provides a convenient handle for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, to attach a linker and an E3 ligase ligand.

Conceptual Signaling Pathway

Caption: Conceptual mechanism of action for a PROTAC utilizing a derivative of the title compound.

Research Application 3: Pharmaceutical Impurity Reference Standard

This compound has been identified as "Palovarotene Impurity 11". Palovarotene is a selective retinoic acid receptor gamma (RARγ) agonist investigated for the treatment of rare genetic bone diseases. In pharmaceutical development and manufacturing, it is crucial to identify and quantify any impurities in the active pharmaceutical ingredient (API).

Therefore, this compound serves as a critical analytical reference standard for:

-

Method Development: Developing and validating analytical methods (e.g., HPLC, GC-MS) to detect and quantify this specific impurity in Palovarotene drug substance and drug product.

-

Quality Control: Routine quality control testing of Palovarotene batches to ensure that the level of this impurity is below the acceptable limits set by regulatory authorities.

-

Stability Studies: Assessing the formation of this impurity under various storage conditions to determine the shelf-life of the drug product.

Logical Workflow for Impurity Analysis

Caption: Logical workflow for the use of the title compound as a pharmaceutical impurity reference standard.

Conclusion

This compound is a valuable chemical entity with diverse research applications. Its utility as a synthetic intermediate is demonstrated in the patent literature, providing a clear pathway for the creation of novel compounds. Its classification as a building block for targeted protein degradation opens up exciting possibilities in the development of new therapeutics, particularly PROTACs. Furthermore, its role as a characterized pharmaceutical impurity underscores its importance in ensuring the safety and quality of modern medicines. This guide provides a foundational understanding for researchers looking to explore the potential of this versatile molecule in their own work.

Methodological & Application

Synthesis of 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is a substituted tetralin derivative. Tetralin and its analogs are significant scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process:

-

Friedel-Crafts Alkylation: The first step involves the synthesis of the precursor, 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene, via a Friedel-Crafts alkylation of toluene with 2,5-dichloro-2,5-dimethylhexane.

-

Electrophilic Bromination: The second step is the regioselective bromination of the pentamethylated tetralin intermediate to yield the final product. The directing effects of the alkyl groups on the aromatic ring guide the bromine atom to the 6-position.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

This procedure is adapted from the synthesis of the analogous tetramethyl derivative.

Materials:

-

Toluene

-

2,5-Dichloro-2,5-dimethylhexane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 1 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen or argon atmosphere.

-

To the flask, add anhydrous aluminum chloride in dry dichloromethane.

-

Cool the suspension in an ice bath.

-

In the dropping funnel, prepare a solution of 2,5-dichloro-2,5-dimethylhexane in toluene.

-

Add the solution from the dropping funnel to the stirred suspension of aluminum chloride at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and then pour it slowly over crushed ice.

-

Add 1 M HCl to the mixture to dissolve any remaining aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Step 1):

| Parameter | Value |

| Reactants | |

| Toluene | (Specify molar ratio) |

| 2,5-Dichloro-2,5-dimethylhexane | (Specify molar ratio) |

| Anhydrous Aluminum Chloride | (Specify molar ratio) |

| Reaction Conditions | |

| Solvent | Dichloromethane/Toluene |

| Temperature | Reflux |

| Reaction Time | (Specify hours) |

| Product | |

| Yield | (Specify percentage) |

| Purity | (Specify percentage) |

| Characterization | |

| Boiling Point | (Specify °C at a given pressure) |

| ¹H NMR | (Provide key chemical shifts and multiplicities) |

| ¹³C NMR | (Provide key chemical shifts) |

Step 2: Synthesis of this compound

Materials:

-

1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous Iron(III) Bromide (FeBr₃) or other suitable catalyst (optional)

-

Carbon Tetrachloride (CCl₄) or other suitable solvent

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Light source (for radical bromination if applicable)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene in a suitable solvent such as carbon tetrachloride.

-

If using a catalyst like FeBr₃, add it to the solution.

-

Cool the solution in an ice bath.

-

Slowly add the brominating agent (e.g., a solution of bromine in the same solvent or N-bromosuccinimide in portions).

-

Stir the reaction mixture at a low temperature, monitoring the progress by TLC or GC.

-

Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Step 2):

| Parameter | Value |

| Reactants | |

| 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalene | (Specify molar ratio) |

| Brominating Agent (e.g., NBS, Br₂) | (Specify molar ratio) |

| Catalyst (if any) | (Specify molar ratio) |

| Reaction Conditions | |

| Solvent | (Specify solvent) |

| Temperature | (Specify °C) |

| Reaction Time | (Specify hours) |

| Product | |

| Yield | (Specify percentage) |

| Purity | (Specify percentage) |

| Characterization | |

| Melting Point | (Specify °C) |

| ¹H NMR | (Provide key chemical shifts and multiplicities) |

| ¹³C NMR | (Provide key chemical shifts) |

| Mass Spectrometry (MS) | m/z for [M]⁺ and [M+2]⁺ |

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the two-step synthesis.

Safety Precautions

-

Friedel-Crafts Alkylation: This reaction involves the use of anhydrous aluminum chloride, which is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Toluene and dichloromethane are flammable and volatile organic solvents.

-

Bromination: Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care in a fume hood. N-Bromosuccinimide is a lachrymator and irritant. Carbon tetrachloride is a toxic and carcinogenic solvent. Always wear appropriate PPE and handle these reagents with caution.

Applications

This compound can serve as a key intermediate in the synthesis of:

-

Pharmaceuticals: The tetralin core is present in various biologically active compounds. The bromo-substituent allows for the introduction of diverse functionalities to explore structure-activity relationships.

-